4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Description
4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chloro group, a nitro group, and a benzamide moiety. Its molecular formula is C15H21ClN2O3.
Properties
IUPAC Name |
4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-14(2,3)9-15(4,5)17-13(19)11-7-6-10(16)8-12(11)18(20)21/h6-8H,9H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIAIQPJUWQJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale nitration and amide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic substitution reactions, further contributing to its activity .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide include:
4-chloro-2-nitroaniline: Known for its use in the synthesis of dyes and pigments.
4-chloro-2-nitrophenol: Used in the production of pharmaceuticals and agrochemicals.
4-chloro-2-nitro-N-propylbenzamide: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for a variety of applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
